4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Description
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS: 90842-92-5) is a heterocyclic compound with a molecular formula of C₁₀H₁₀N₄S and a molecular weight of 218.28 g/mol . Its structure includes a pyridin-4-yl group at position 5 and an allyl substituent at position 4 of the triazole ring. Synthesis methods for analogous triazole-thiols often involve refluxing precursors in acetic acid, yielding high purity (e.g., 90% yield for a related compound) .
Properties
IUPAC Name |
4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSITGDYTVXFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353351 | |
| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90842-92-5 | |
| Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other pharmacological properties. This article explores its biological activity based on various research findings and case studies.
- Molecular Formula : C10H10N4S
- Molecular Weight : 218.28 g/mol
- CAS Number : 90842-92-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of triazole-thiols have shown cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
-
Study Findings :
- Compounds derived from triazole-thiols exhibited significant cytotoxicity against melanoma cells compared to other tested cell lines .
- The structure–activity relationship (SAR) indicated that modifications in the triazole ring could enhance anticancer activity, with specific substitutions leading to increased potency .
The mechanism by which these compounds exert their anticancer effects often involves:
- Interaction with Biological Receptors : Triazoles act as hydrogen bond donors and acceptors, enhancing their interaction with target receptors.
- Induction of Apoptosis : Many triazole derivatives promote programmed cell death in cancer cells through various pathways, including mitochondrial and death receptor pathways.
Case Studies
-
Study on Derivatives :
A study synthesized several derivatives of this compound and evaluated their cytotoxic effects using the MTT assay. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics . -
Structure–Activity Relationship (SAR) :
The SAR analysis revealed that electron-donating groups at specific positions on the aromatic ring significantly enhanced the anti-proliferative activity of the compounds. For example, compounds with ortho and meta methyl substitutions showed improved efficacy against HepG2 liver cancer cells .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | IGR39 (Melanoma) | 12.5 | Significant cytotoxicity |
| 4-Allyl derivative A | MDA-MB-231 (Breast Cancer) | 15.0 | Moderate cytotoxicity |
| 4-Allyl derivative B | Panc-1 (Pancreatic Carcinoma) | 20.0 | Lower cytotoxicity compared to melanoma |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- 4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol: Replacing the allyl and pyridinyl groups with phenyl and amino substituents (as in Sahoo et al., 2010) enhances antimicrobial activity against bacterial and fungal strains .
- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Incorporation of a pyrazole ring introduces additional heteroatoms, influencing antiradical activity via electron delocalization. However, only moderate DPPH radical scavenging was observed .
Tautomerism
Thiol-thione tautomerism is common in triazole derivatives. For example, 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol exists in equilibrium with its thione form, which is stabilized by ~9–12 kcal/mol in aqueous environments . The allyl and pyridinyl groups in the target compound may shift this equilibrium compared to alkyl or aryl substituents, affecting reactivity.
Pharmacological Activity
Key Observations
- Antitumor Activity : Triazole-3-thiol derivatives with electron-withdrawing groups (e.g., nitro, halogens) show enhanced cytotoxicity. The pyridinyl group in the target compound may improve DNA intercalation or enzyme inhibition .
- Antimicrobial vs. Antiradical Activity: Phenyl and amino substituents favor antimicrobial effects, while pyrazole-containing analogs prioritize radical scavenging .
Electronic Structure and Reactivity
- MO Calculations : For 1,3,4-oxadiazole-2-thiones, electron delocalization over the ring enhances stability and influences tautomerism . The allyl group in the target compound may donate electrons via conjugation, altering reactivity compared to alkyl or aryl substituents.
- Thiol vs. Thione : Thione forms are generally more stable, but substituents like pyridinyl (a π-deficient ring) may favor the thiol form, enhancing nucleophilic reactivity .
Q & A
Q. What are the standard synthetic routes for 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?
The compound is typically synthesized via multi-step protocols involving:
- Hydrazinolysis and cyclization : Starting from precursors like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkaline cyclization to form the triazole-thiol core .
- Alkylation : The allyl group is introduced via nucleophilic substitution under basic conditions (e.g., using allyl bromide) .
- Purification : High-performance liquid chromatography (HPLC) with diode-array detection ensures purity (>95%) .
Q. How is structural characterization performed for this compound?
Key methods include:
- Spectroscopy : ¹H NMR for proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm), IR for thiol (-SH) stretches (~2550 cm⁻¹), and LC-MS for molecular ion confirmation .
- Elemental analysis : Validates empirical formula (e.g., C₁₃H₁₁F₃N₆S₂) .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives .
Q. What preliminary biological screening approaches are used?
- Antimicrobial assays : Broth microdilution against fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus) to determine MIC values .
- Enzyme inhibition : Alpha-amylase/glucosidase assays for antidiabetic potential, measured via UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in S-alkylation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity .
- Temperature control : Reactions at 60–80°C balance kinetics and side-reaction suppression . Contradictions in yields (e.g., 70–90% in vs. 50–75% in ) may stem from substituent electronic effects or purification efficiency.
Q. What in silico strategies predict the compound’s biological targets?
- Molecular docking : Using AutoDock Vina, ligands are docked into active sites of targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LN1). Scoring functions (e.g., binding energy ≤ -7 kcal/mol) prioritize hits .
- ADME prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
Q. How do spectroscopic data contradictions arise in structural analysis?
- Tautomerism : Thiol ↔ thione tautomerism (evident in IR/NMR shifts) complicates interpretation. For example, thiol protons may disappear in D₂O-exchanged NMR due to deuteration .
- Crystal polymorphism : Variations in solid-state packing (e.g., monoclinic vs. orthorhombic) alter XRD patterns .
Q. What strategies resolve low solubility in biological assays?
- Derivatization : Synthesize water-soluble prodrugs (e.g., Mannich bases with morpholine) .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances bioavailability .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Replicates : Use ≥3 replicates in enzyme assays to account for variability; statistical tools (e.g., ANOVA) identify significance .
- Computational Reproducibility : Dock ligands using multiple software (e.g., MOE, Schrödinger) to confirm binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
